Domiodol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

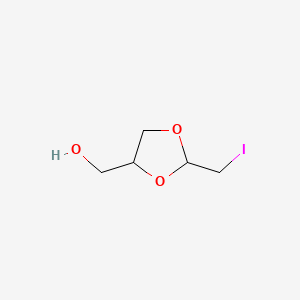

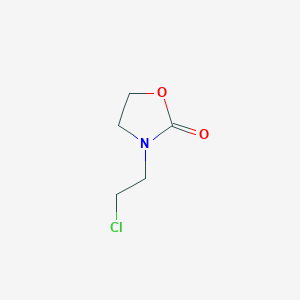

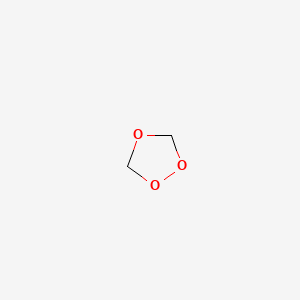

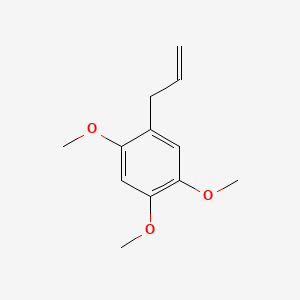

Domiodol is a dioxolane.

Scientific Research Applications

1. Clinical Efficacy in Chronic Obstructive Lung Disease

Domiodol has been studied for its clinical and functional effects on patients with chronic obstructive lung disease. A double-blind trial compared domiodol with S-carboxymethylcysteine (SCMC), finding both substances to have positive effects on all patients, with domiodol often acting more rapidly (Casali, Rampulla, & Rossi, 1982).

2. Treatment of Hypersecretory Bronchopneumonias

In another study, domiodol's mucolytic activity was evaluated in adult patients with acute and chronic bronchitis, and acute exacerbation of chronic hypersecretory bronchitis. Treatment with domiodol resulted in improvement in the subjective measures of ease of expectoration, severity of coughing, and sputum consistency, though no improvement in respiratory functions was observed (Finiguerra, de Martini, Negri, & Simonelli, 1981).

3. Efficacy in Laryngectomized Patients

A study conducted on laryngectomized patients with permanent tracheostomy post-laryngectomy demonstrated that domiodol treatment led to significant improvement of respiratory parameters such as cough intensity, sputum quantity, and expectoration difficulty (Antonelli, Carraro, Donati, & Garrubba, 1992).

4. Usage in Pediatric Bronchopulmonary Diseases

Domiodol has also been evaluated in children with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitis. The study found significant reductions in symptoms such as cough and sputum viscosity, and improvements in spirometric measures in patients treated with domiodol (Fiocchi, Grasso, Zuccotti, Arancio, Riva, & Giovannini, 1988).

5. Pharmacological and Toxicological Studies

Domiodol's efficacy and toxicity were evaluated in various studies. It was found to increase respiratory tract excretion and reduce the viscosity of sputum in animal models. The study also observed cilio-excitatory effects without affecting experimental asthma in guinea-pigs (Kogi, Konishi, & Saito, 1983).

6. Isomeric Forms and Pharmacological Activity

The separation and comparison of cis and trans isomers of domiodol were conducted, but no significant differences in acute toxicity and effect on respiratory tract excretion were found between the isomers (Riva, Gentili, Kogi, Saito, Cantarelli, & Ravenna, 1983).

properties

CAS RN |

61869-07-6 |

|---|---|

Molecular Formula |

C5H9IO3 |

Molecular Weight |

244.03 g/mol |

IUPAC Name |

[2-(iodomethyl)-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C5H9IO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2 |

InChI Key |

NEIPZWZQHXCYDV-UHFFFAOYSA-N |

SMILES |

C1C(OC(O1)CI)CO |

Canonical SMILES |

C1C(OC(O1)CI)CO |

Other CAS RN |

61869-07-6 61508-55-2 |

synonyms |

2-iodomethyl-4-oxymethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, cis-isomer 4-hydroxymethyl-2-iodomethyl-1,3-dioxolane, trans-isomer cis,trans-4-hydroxymethyl-2-iodomethyl-1,3-dioxolane domiodol M.G. 13608 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)